NK2/NK1 Selectivity: Comparison with LMN-NKA
GR 64349 was directly compared with LMN-NKA — the most extensively characterized clinical-stage NK2 agonist — for selectivity across IP-1 accumulation, calcium mobilization, and cAMP synthesis in CHO cells expressing human recombinant NK2 or NK1 receptors. GR 64349 achieved 1,400-fold (IP-1), 500-fold (calcium), and 900-fold (cAMP) selectivity for NK2 over NK1 [1]. By contrast, LMN-NKA achieved only 674-fold (binding), 105-fold (calcium), and 74-fold (cAMP) selectivity under equivalent conditions [1][2]. GR 64349 thus provides a 4.8× to 12.2× larger selectivity window than LMN-NKA across functional pathways.
LMN-NKA: 674×, 105×, 74×
| Evidence Dimension | NK2/NK1 selectivity ratio across functional assays in human recombinant CHO cells |
|---|---|
| Target Compound Data | GR 64349: IP-1 = 1,400-fold (NK2 pEC50 9.10 ± 0.16 vs. NK1 pEC50 5.95 ± 0.80); Calcium = 500-fold (NK2 pEC50 9.27 ± 0.26 vs. NK1 pEC50 6.55 ± 0.16); cAMP = 900-fold (NK2 pEC50 10.66 ± 0.27 vs. NK1 pEC50 7.71 ± 0.41) |
| Comparator Or Baseline | LMN-NKA: Binding = 674-fold; Calcium = 105-fold; cAMP = 74-fold (data from reference [5] in Perdona et al. 2019) |
| Quantified Difference | GR 64349 selectivity exceeds LMN-NKA by 2.1× (IP-1 vs. binding), 4.8× (calcium vs. calcium), and 12.2× (cAMP vs. cAMP) |
| Conditions | Human recombinant NK2 and NK1 receptors stably expressed in CHO cells; IP-1 accumulation (Cisbio HTRF), intracellular calcium (FLIPR), cAMP (CRE-luc reporter gene assay); 0.01 nM–10 µM concentration range |
Why This Matters
A 12-fold larger selectivity window in the most translationally relevant assay (cAMP) directly reduces the probability of NK1-mediated off-target effects that have derailed prior clinical-stage NK2 agonists, making GR 64349 the rational choice for experiments requiring unambiguous NK2 attribution.
- [1] Perdona E, Cavallini P, Sava A, Griffante C, Ricca DJ, Thor KB, Rupniak NMJ, Corsi M. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors. Neurosci Lett. 2019 Aug 22;711:134456. doi: 10.1016/j.neulet.2019.134456. View Source
- [2] Rupniak NMJ, Katofiasc MA, Walz A, Thor KB, Burgard EC. [Lys5,MeLeu9,Nle10]-NKA(4-10) Elicits NK2 Receptor-Mediated Micturition and Defecation, and NK1 Receptor-Mediated Emesis and Hypotension, in Conscious Dogs. J Pharmacol Exp Ther. 2018 Jul;366(1):136-144. doi: 10.1124/jpet.118.248666. View Source
